molecular formula C12H21BrO4 B8368908 Diethyl alpha-bromosuberate

Diethyl alpha-bromosuberate

Cat. No.: B8368908
M. Wt: 309.20 g/mol
InChI Key: UGPCPOLKJVFJBC-UHFFFAOYSA-N
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Description

Diethyl alpha-bromosuberate is an aliphatic diester derived from suberic acid (octanedioic acid), where one of the alpha-position hydrogens is replaced by bromine. Its structure consists of an eight-carbon chain with ester groups at both ends and a bromine atom at the α-carbon (adjacent to one of the ester groups).

Comparable methods for analogous esters, such as diethyl adipate (), use acid-catalyzed esterification with ethanol and sulfuric acid, suggesting similar conditions could apply .

Properties

Molecular Formula

C12H21BrO4

Molecular Weight

309.20 g/mol

IUPAC Name

diethyl 2-bromooctanedioate

InChI

InChI=1S/C12H21BrO4/c1-3-16-11(14)9-7-5-6-8-10(13)12(15)17-4-2/h10H,3-9H2,1-2H3

InChI Key

UGPCPOLKJVFJBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCC(C(=O)OCC)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

  • Diethyl adipate (C₆H₁₀(COOEt)₂): A six-carbon diester without halogen substituents.
  • Diethyl sebacate (C₈H₁₆(COOEt)₂): An eight-carbon diester, structurally identical to diethyl suberate but with two additional methylene groups.
  • Diethyl succinate (C₄H₆(COOEt)₂): A four-carbon diester.
  • Diethyl phthalate (C₆H₄(COOEt)₂): An aromatic diester with a rigid benzene ring.

The bromine atom in diethyl alpha-bromosuberate introduces steric and electronic effects absent in non-halogenated analogs. This enhances its reactivity in substitution reactions compared to, e.g., diethyl adipate or sebacate .

Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Feature
This compound ~293.1 (estimated) Not reported Low polarity solvents Bromine substituent (α-position)
Diethyl adipate 202.2 127–130 (20 mmHg) Ethanol, ether Six-carbon chain
Diethyl sebacate 258.4 312 (760 mmHg) Oils, alcohols Eight-carbon chain
Diethyl phthalate 222.2 295 (760 mmHg) Organic solvents Aromatic core

Notes:

  • Bromination increases molecular weight and likely reduces volatility compared to non-halogenated analogs.
  • Aromatic diesters (e.g., diethyl phthalate) exhibit higher boiling points due to stronger intermolecular forces .

Research Findings and Gaps

  • Stereochemical Control : highlights stereoselective synthesis of phosphonate esters via cycloaddition, suggesting analogous strategies could optimize this compound’s synthesis .
  • Thermodynamic Data : provides vapor pressure correlations for diethyl phthalate, but similar data for brominated suberates are lacking, indicating a research gap .
  • Environmental Impact: Non-brominated diesters (e.g., adipate, phthalate) are well-studied for biodegradation, whereas brominated analogs may pose persistence challenges.

Q & A

Q. What statistical approaches are recommended for analyzing reproducibility issues in this compound studies?

  • Methodological Answer : Implement intra-lab reproducibility tests with blinded samples. Use inter-lab collaborative studies to identify systemic errors. Apply meta-analysis techniques to aggregate data from published studies, weighting for sample size and methodological rigor .

Q. How should researchers address gaps in toxicity or ecotoxicity data for this compound?

  • Methodological Answer : Conduct in vitro assays (e.g., Ames test for mutagenicity, Daphnia magna for aquatic toxicity). Collaborate with regulatory bodies to align protocols with OECD guidelines. Publish negative results to mitigate publication bias .

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